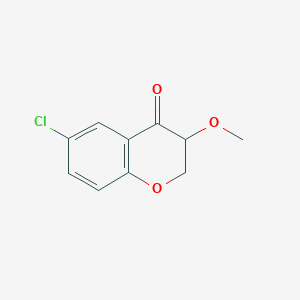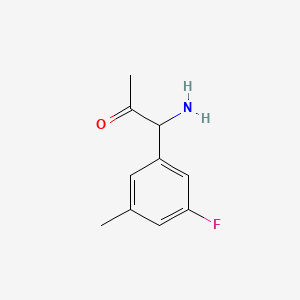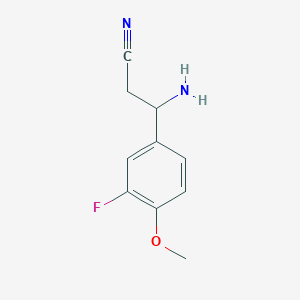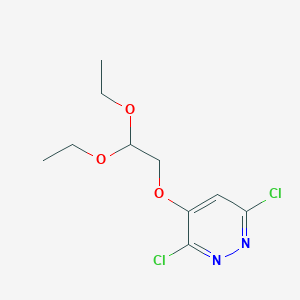
(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is a chiral amino acid derivative This compound features an amino group, a carboxyl group, and a side chain that includes a hydroxy and methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . This reaction typically requires mild conditions and can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybutanoic acid: Shares a similar amino and hydroxy functional group but lacks the methoxy-substituted phenyl ring.
4-Hydroxy-3-methoxybenzaldehyde: Contains a similar phenolic structure but lacks the amino acid backbone.
Uniqueness
(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its combination of an amino acid backbone with a hydroxy and methoxy-substituted phenyl ring.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
FHZYTNJJWQHGAC-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)



![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)

![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)




![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
